molecular formula C12H21N3O4S B1399757 (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate CAS No. 1032825-19-6

(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate

Cat. No. B1399757
M. Wt: 303.38 g/mol
InChI Key: QJWSXYVTYPMVON-UHFFFAOYSA-N
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Description

“(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C12H21N3O4S . It is also known by the synonyms GSK1292263 and [1- (3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate”, has been studied . These compounds have shown acceptable agonistic effects on GPR119 .


Molecular Structure Analysis

The molecular weight of this compound is 303.38 g/mol . The InChI string representation of its structure is InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17 . The compound’s canonical SMILES representation is CC©C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 473.1±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . The flash point is 239.9±26.5 °C . The compound has a molar refractivity of 73.5±0.4 cm³ .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-Bacterial Study : Compounds related to 1,3,4-Oxadiazole, similar to the specified compound, have been synthesized and shown moderate to significant anti-bacterial activity. Such compounds were synthesized through a series of steps, involving various chemical reactions and structural elucidation through spectral data (Khalid et al., 2016).

  • Synthesis and Biological Evaluation for Butyrylcholinesterase Inhibition : Another study focused on synthesizing 1,3,4-Oxadiazole derivatives and evaluating them for their inhibitory effect on butyrylcholinesterase enzyme, a significant target in treating neurological disorders. Molecular docking studies were also performed to understand the binding affinity of these compounds (Khalid et al., 2016).

  • Synthesis and Anti-Acetylcholinesterase Activity : Research on 5-Chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one derivatives, closely related to the specified compound, revealed their potential anti-acetylcholinesterase and insecticidal activities (Holan, Virgona, & Watson, 1997).

  • Antibacterial Evaluation : Various derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, akin to the requested compound, have been synthesized and demonstrated valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).

  • Synthesis and Evaluation as GABAA Receptor Agonists : Derivatives of 1,3,4-Oxadiazole were synthesized and evaluated as GABAA receptor agonists. The study aimed at developing compounds selective for alpha subunit of GABAA receptors, important in treating various disorders (Jansen et al., 2008).

  • Synthesis and Antimicrobial Activity : New derivatives of 1,2,4-Oxadiazole containing piperidine or pyrrolidine ring, closely related to the specified compound, have been synthesized and shown strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).

Future Directions

The compound is a potent GPR119 agonist and could be instrumental in probing the pharmacological potential of GPR119 agonists . This suggests that it could have potential applications in the field of pharmacology.

properties

IUPAC Name

[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWSXYVTYPMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728303
Record name {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate

CAS RN

1032825-19-6
Record name {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol (prepared as in Step 3, 174 g, 0.77 mol) and triethylamine (140 mL, 1.0 mol) in dichloromethane (1 L) at 5° C. was treated with a solution of methanesulfonyl chloride (69 mL, 0.89 mol) in dichloromethane (150 mL) over a 1 h period. The mixture was stirred at 5° C. for 30 min, and then was quenched by the addition of water (400 mL). The mixture was stirred for 30 min, and then the organic extract was washed with water (2×400 mL), dried (MgSO4) and concentrated. The residue was treated with heptane (1 L), stirred for 3 h, and the resulting solid was collected by filtration (heptane wash) and air-dried to afford {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl methanesulfonate (219.7 g, 94%) as an off-white solid. 1NMR (400 MHz, CDCl3): δ 4.21-4.15 (m, 2H), 4.08 (d, 2H, J=6.6 Hz), 3.04 (m, 2H), 3.01 (s, 3H), 2.86 (septet, 1H, J=6.9 Hz), 2.05-1.93 (m, 1H), 1.88-1.81 (m, 2H), 1.43-1.31 (m, 2H), 1.26 (d, 6H, J=6.8 Hz); LRMS (ESI), m/z 304 (M+H).
Quantity
174 g
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140 mL
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69 mL
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1 L
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
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(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
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Citations

For This Compound
1
Citations
JW Polli, E Hussey, M Bush, G Generaux, G Smith… - Xenobiotica, 2013 - Taylor & Francis
1. This work investigated the drug interaction potential of GSK1292263, a novel GPR119 agonist, with the HMG-coA reductase inhibitors simvastatin and rosuvastatin. 2. In vitro …
Number of citations: 46 www.tandfonline.com

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